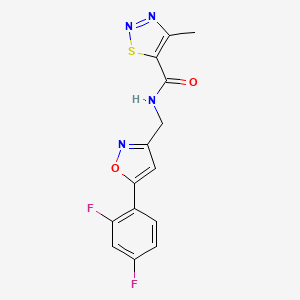

N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Description

N-((5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring a 1,2,3-thiadiazole core linked to a substituted isoxazole moiety via a methylene bridge. This compound’s design leverages the electronic effects of fluorine atoms and the metabolic stability of thiadiazole rings, making it a candidate for pest control or antimicrobial applications .

Properties

IUPAC Name |

N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]-4-methylthiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2N4O2S/c1-7-13(23-20-18-7)14(21)17-6-9-5-12(22-19-9)10-3-2-8(15)4-11(10)16/h2-5H,6H2,1H3,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRFDOQPPBLUSSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NCC2=NOC(=C2)C3=C(C=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural formula:

- Molecular Formula : C14H10F2N4O2S

- Molecular Weight : 336.32 g/mol

- IUPAC Name : N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]-4-methylthiadiazole-5-carboxamide

The biological activity of N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is primarily attributed to its interaction with various biological targets. The presence of the isoxazole ring and the difluorophenyl group enhances its lipophilicity and allows for effective binding to enzymes and receptors involved in key biological pathways.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes, which could lead to reduced inflammation and other therapeutic effects.

- Receptor Modulation : The compound may also interact with neurotransmitter receptors, suggesting potential applications in neurological disorders.

Antimicrobial Properties

Research indicates that compounds containing isoxazole rings often exhibit antimicrobial activities. N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has shown promise in inhibiting the growth of various bacterial strains.

Anti-inflammatory Effects

Studies have demonstrated that this compound can reduce inflammatory markers in vitro and in vivo. This suggests potential applications in treating inflammatory diseases.

Anticonvulsant Activity

Some derivatives of thiadiazole compounds have been investigated for their anticonvulsant properties. Early research on this compound indicates it may possess similar effects in animal models of epilepsy.

Research Findings and Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate antimicrobial activity | Showed significant inhibition against E. coli and S. aureus |

| Study 2 | Assess anti-inflammatory effects | Reduced TNF-alpha levels in LPS-stimulated macrophages |

| Study 3 | Investigate anticonvulsant properties | Demonstrated a reduction in seizure frequency in rodent models |

Comparison with Similar Compounds

Structural Analogs with 1,2,3-Thiadiazole Carboxamide Moieties

Several compounds sharing the 4-methyl-1,2,3-thiadiazole-5-carboxamide scaffold have been studied for their bioactivity:

Key Observations :

- Fluorinated aryl groups (e.g., 2,4-difluorophenyl) may improve binding affinity and metabolic stability compared to non-fluorinated analogs .

- Pyridyl substituents (e.g., 8l, 8m) enhance insecticidal activity, suggesting nitrogen-containing heterocycles are favorable for target interactions .

Isoxazole-Containing Analogs

Isoxazole derivatives with similar structural motifs have been explored for antiviral and pesticidal applications:

Key Observations :

- Adamantane-containing isoxazole derivatives (e.g., 9i) show high synthetic yields (~77%), suggesting efficient coupling methodologies applicable to the target compound .

- The methylene bridge between isoxazole and carboxamide (as in the target compound) is a strategic design to optimize steric and electronic properties .

Hydrogen Bonding and Crystal Packing

- Analogs like N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide exhibit intermolecular hydrogen bonds (N–H···N, C–H···F), which stabilize crystal structures and may influence solubility . The target compound’s difluorophenyl group could similarly engage in non-covalent interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.